1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the chlorination of 1-(4-fluoro-2-iodophenyl)propan-2-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like NaOH).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to biological effects. The exact pathways involved would vary based on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one: Similar structure but with different positions of the halogen atoms.
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Lacks the chlorine atom and has a hydroxyl group instead.
Uniqueness
1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the phenyl ring. This unique combination of halogens can impart distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H7ClFIO |
---|---|
Molecular Weight |
312.50 g/mol |
IUPAC Name |
1-chloro-1-(4-fluoro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
OLCSXFZZSAEKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)I)Cl |
Origin of Product |
United States |
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